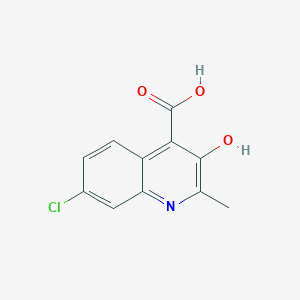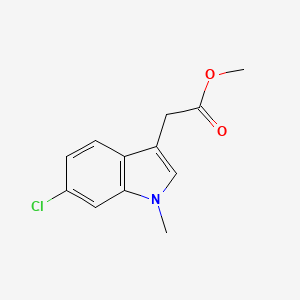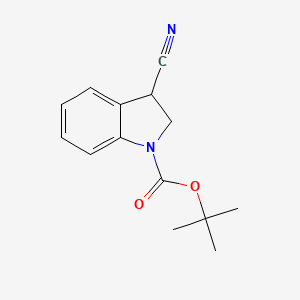
(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination reactions.
Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The Boc protecting group can modulate the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Aminotetrahydropyran-3-carboxylic acid: Lacks the Boc protecting group.
(3S,4S)-4-(Methoxycarbonylamino)tetrahydropyran-3-carboxylic acid: Contains a methoxycarbonyl protecting group instead of Boc.
(3S,4S)-4-(tert-Butoxycarbonylamino)tetrahydropyran-3-aldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-5-16-6-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
SOTPUAQTEIJGML-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)
![tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11869487.png)







![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)



![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
